molecular formula C23H36O B2935229 (Trans,trans)-4-(4-ethoxyphenyl)-4'-propyl-1,1'-bi(cyclohexane) CAS No. 84656-78-0

(Trans,trans)-4-(4-ethoxyphenyl)-4'-propyl-1,1'-bi(cyclohexane)

Cat. No.: B2935229
CAS No.: 84656-78-0
M. Wt: 328.54
InChI Key: FXFZNZIPWAAKSA-IFSQOONMSA-N
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Description

(Trans,trans)-4-(4-ethoxyphenyl)-4’-propyl-1,1’-bi(cyclohexane) is an organic compound that belongs to the class of bi(cyclohexane) derivatives. This compound is characterized by the presence of two cyclohexane rings connected by a single bond, with an ethoxyphenyl group attached to one ring and a propyl group attached to the other. The trans,trans configuration indicates that the substituents on the cyclohexane rings are positioned opposite to each other, which can influence the compound’s physical and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Trans,trans)-4-(4-ethoxyphenyl)-4’-propyl-1,1’-bi(cyclohexane) typically involves the following steps:

    Formation of the Ethoxyphenyl Intermediate: The ethoxyphenyl group can be introduced through an etherification reaction, where 4-hydroxyphenyl is reacted with ethyl bromide in the presence of a base such as potassium carbonate.

    Cyclohexane Ring Formation: The cyclohexane rings can be synthesized through a Diels-Alder reaction, where a diene and a dienophile react under thermal conditions to form the cyclohexane structure.

    Coupling of Cyclohexane Rings: The two cyclohexane rings are coupled using a cross-coupling reaction, such as the Suzuki-Miyaura reaction, where a palladium catalyst is used to form the carbon-carbon bond between the rings.

    Introduction of the Propyl Group: The propyl group can be introduced through an alkylation reaction, where the cyclohexane ring is reacted with propyl bromide in the presence of a base.

Industrial Production Methods

Industrial production of (Trans,trans)-4-(4-ethoxyphenyl)-4’-propyl-1,1’-bi(cyclohexane) may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for catalyst optimization, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: This compound can undergo oxidation reactions, where the ethoxyphenyl group can be oxidized to form a phenol derivative.

    Reduction: Reduction reactions can convert the cyclohexane rings to cyclohexanol derivatives.

    Substitution: The compound can undergo substitution reactions, where the ethoxy group can be replaced with other functional groups such as halogens or amines.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Halogenation can be achieved using reagents like bromine (Br2) or chlorine (Cl2), while amination can be done using ammonia (NH3) or amines.

Major Products Formed

    Oxidation: Phenol derivatives.

    Reduction: Cyclohexanol derivatives.

    Substitution: Halogenated or aminated bi(cyclohexane) derivatives.

Scientific Research Applications

(Trans,trans)-4-(4-ethoxyphenyl)-4’-propyl-1,1’-bi(cyclohexane) has various applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential interactions with biological macromolecules such as proteins and nucleic acids.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as liquid crystals and polymers.

Mechanism of Action

The mechanism of action of (Trans,trans)-4-(4-ethoxyphenyl)-4’-propyl-1,1’-bi(cyclohexane) involves its interaction with specific molecular targets. The ethoxyphenyl group can interact with hydrophobic pockets in proteins, while the cyclohexane rings provide structural rigidity. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects. The compound may also influence signaling pathways by altering the conformation of target proteins.

Comparison with Similar Compounds

Similar Compounds

    (Trans,trans)-4-(4-methoxyphenyl)-4’-propyl-1,1’-bi(cyclohexane): Similar structure but with a methoxy group instead of an ethoxy group.

    (Trans,trans)-4-(4-ethoxyphenyl)-4’-methyl-1,1’-bi(cyclohexane): Similar structure but with a methyl group instead of a propyl group.

Uniqueness

(Trans,trans)-4-(4-ethoxyphenyl)-4’-propyl-1,1’-bi(cyclohexane) is unique due to the presence of both the ethoxyphenyl and propyl groups, which can influence its physical properties, such as solubility and melting point, as well as its chemical reactivity and biological activity. The trans,trans configuration also contributes to its distinct stereochemistry, affecting how it interacts with other molecules.

Properties

IUPAC Name

1-ethoxy-4-[4-(4-propylcyclohexyl)cyclohexyl]benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H36O/c1-3-5-18-6-8-19(9-7-18)20-10-12-21(13-11-20)22-14-16-23(17-15-22)24-4-2/h14-21H,3-13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXFZNZIPWAAKSA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1CCC(CC1)C2CCC(CC2)C3=CC=C(C=C3)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H36O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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